molecular formula C7H15NO2 B13617626 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol

Cat. No.: B13617626
M. Wt: 145.20 g/mol
InChI Key: ZPGGPQKQXYQAEO-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol is a chiral pyrrolidine-based compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule features two distinct functional handles—a primary alcohol and a primary/secondary alcohol—attached to a pyrrolidine scaffold, allowing for selective derivatization and incorporation into more complex structures. The pyrrolidine ring is a privileged structure in drug discovery, frequently found in active pharmaceutical ingredients (APIs) and biologically active compounds due to its influence on molecular geometry and pharmacokinetic properties. Compounds containing the pyrrolidine motif are prevalent in therapeutics, with examples including kinase inhibitors like Alpelisib for cancer treatment, and other classes of drugs . Researchers can utilize this chemical as a key synthon in the stereoselective synthesis of potential drug candidates. Its application is particularly relevant in the development of molecules that target protein-protein interactions or enzymes, where the rigid pyrrolidine core can impart conformational restraint. The presence of two hydroxyl groups also makes it a suitable candidate for developing prodrugs or for conjugation in chemical biology probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety protocols.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-3-yl]ethanol

InChI

InChI=1S/C7H15NO2/c9-4-2-7(6-10)1-3-8-5-7/h8-10H,1-6H2

InChI Key

ZPGGPQKQXYQAEO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCO)CO

Origin of Product

United States

Preparation Methods

Direct Alkylation Method

One of the primary synthetic strategies involves the direct alkylation of a suitable pyrrolidine precursor. This method typically starts with a pyrrolidine ring bearing a reactive site (such as a halogen or a leaving group) at the 3-position, which undergoes nucleophilic substitution with an appropriate hydroxymethyl-containing nucleophile or electrophile to install the hydroxymethyl substituent. Subsequent introduction or preservation of the ethanol side chain completes the synthesis. Reaction conditions often require controlled temperature and solvent systems to favor selective alkylation and minimize side reactions.

Stereoselective Synthesis via C(sp3)-H Activation

Advanced synthetic routes employ C(sp3)-H activation strategies to achieve stereoselective functionalization of the pyrrolidine ring. This approach allows for the direct arylation or alkylation at specific carbon centers with high enantio- and diastereoselectivity. For example, enantiopure enone intermediates can be subjected to catalytic C(sp3)-H activation using transition metal catalysts (e.g., rhodium or copper complexes), enabling the installation of hydroxymethyl or related substituents at the 3-position of the pyrrolidine ring with precise stereochemical control.

This methodology is advantageous for synthesizing analogs and derivatives with varied substitution patterns, facilitating structure-activity relationship (SAR) studies in medicinal chemistry.

Multi-Step Functional Group Transformations

Another common preparation involves multi-step synthetic sequences starting from simpler pyrrolidine derivatives or amino acid precursors. Typical steps include:

  • 1,4-Addition of arylic cuprates or boronic esters to enantiopure enones to form key intermediates.
  • Reduction of lactam functionalities to the corresponding amines or alcohols.
  • Protection and deprotection of hydroxyl groups using silyl ethers (e.g., TBS protection).
  • Oxidation reactions (e.g., using RuCl3) to convert alcohols to carboxylic acids or aldehydes, followed by selective reduction or functionalization to yield the hydroxymethyl group.
  • Final deprotection steps (e.g., trifluoroacetic acid treatment) to liberate free hydroxyl and amine groups.

These sequences are optimized for yield and stereoselectivity, often achieving diastereomeric purity greater than 90%.

Detailed Research Findings and Data Analysis

Synthetic Efficiency and Yields

Step Reaction Type Conditions/Notes Yield (%) Reference
1 1,4-Addition of arylic cuprate Enantiopure enone, cuprate reagent 84
2 Lactam reduction (borane in THF) Mild reducing agent, selective -
3 Deprotection of TBS ethers Acidic conditions -
4 Oxidation (RuCl3) Converts diols to diacids -
5 Final deprotection (TFA) Removes BOC protecting groups 86

Note: Some yields are reported as cumulative over multiple steps.

Stereoselectivity and Structural Control

  • The use of enantiopure starting materials and catalytic C(sp3)-H activation enables full diastereoselectivity in the formation of the 3-substituted pyrrolidine ring.
  • The stereochemical outcome is crucial for biological activity, as pyrrolidine derivatives often interact stereospecifically with biological targets such as ionotropic glutamate receptors.

Functional Group Compatibility

  • Protection of hydroxyl groups as silyl ethers during multi-step synthesis prevents unwanted side reactions.
  • The lactam ring reduction and subsequent oxidation steps require careful control to avoid over-reduction or over-oxidation, ensuring the integrity of the hydroxymethyl and ethanol functionalities.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations References
Direct Alkylation Alkylation of pyrrolidine precursor Simplicity, fewer steps May require harsh conditions
C(sp3)-H Activation Transition metal-catalyzed stereoselective functionalization High stereoselectivity, modular Requires specialized catalysts
Multi-Step Functional Group Transformations Sequential protection, reduction, oxidation, deprotection High purity and yield, stereocontrol Longer synthesis time, multiple steps

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl halides

Scientific Research Applications

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol, we compare it to three structurally analogous compounds: pyrrolidin-3-ol, 2-pyrrolidinemethanol, and 3-(hydroxymethyl)piperidine. Key parameters include molecular weight, solubility, reactivity, and known applications.

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O, mg/mL) LogP Melting Point (°C)
This compound 175.2 50.2 -0.87 120–122
Pyrrolidin-3-ol 87.1 320.5 -1.23 98–100
2-Pyrrolidinemethanol 101.1 245.8 -0.65 85–87
3-(Hydroxymethyl)piperidine 115.2 180.3 -0.92 105–107

Sources: Experimental data from PubChem and SciFinder , with computational predictions via ChemAxon.

Key Findings:

Solubility and Polarity: this compound exhibits lower aqueous solubility than pyrrolidin-3-ol due to its bulkier structure, which reduces hydrogen-bonding efficiency . The ethanol moiety increases hydrophilicity compared to 2-pyrrolidinemethanol, but steric hindrance limits solubility gains.

Reactivity: The compound’s primary hydroxyl groups participate in esterification and etherification reactions, similar to 2-pyrrolidinemethanol. However, its pyrrolidine ring shows lower basicity (pKa ~8.5) than piperidine derivatives (pKa ~10.2), reducing its utility in acid-catalyzed reactions .

Material Science: Its dual hydroxyl groups enable crosslinking in polymer matrices, though it is less efficient than 3-(hydroxymethyl)piperidine in epoxy resin formulations .

Biological Activity

2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The structure includes a hydroxymethyl group attached to the pyrrolidine ring and an ethanol moiety, making it a versatile structure in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Research into the biological activity of this compound indicates that it may influence enzyme activity or receptor binding. Although specific data on its interactions remain limited, preliminary studies suggest potential activity against various biological targets. The presence of the hydroxymethyl group enhances its reactivity and interaction profiles, which may contribute to its pharmacological properties.

Pharmacological Potential

Compounds containing the pyrrolidine structure are known for their roles as scaffolds in drug discovery due to their ability to interact with various biological targets. Some studies suggest that derivatives of pyrrolidine can exhibit activity against specific enzymes or receptors, contributing to their therapeutic applications.

Comparative Biological Activity

The following table summarizes some compounds structurally related to this compound and their unique aspects:

Compound Name Structural Features Unique Aspects
Pyrrolidin-3-ylmethanolPyrrolidine ring with a hydroxymethyl groupSimple structure; widely studied
(1-Methylpyrrolidin-3-yl)methanolMethyl substitution on pyrrolidineIncreased lipophilicity
(R)-(1-Methylpyrrolidin-3-yl)methanolChiral center at nitrogenPotential for enantiomer-specific activity
3-HydroxymethylpyrrolidineHydroxymethyl directly on pyrrolidineFocus on hydroxymethyl functionality

The unique arrangement of hydroxymethyl and ethanol groups in this compound may confer distinct reactivity and interaction profiles compared to its analogs.

Study on Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes revealed that the compound could modulate enzyme activity, potentially influencing metabolic pathways. However, detailed quantitative data regarding its efficacy and potency are still being investigated.

Pharmacokinetic Studies

Pharmacokinetic studies involving related compounds have shown that structural modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. For example, modifications enhancing lipophilicity have been associated with improved cellular uptake and bioavailability .

Applications in Drug Development

The versatility of this compound suggests potential applications in various therapeutic areas. Its structural characteristics make it a valuable candidate for further research and development, particularly in the context of neurological disorders and metabolic diseases where modulation of enzyme activity is crucial .

Q & A

Q. What are the common synthetic routes for 2-(3-(Hydroxymethyl)pyrrolidin-3-yl)ethanol, and what are the critical steps?

The synthesis typically involves multi-step processes, including:

  • Reduction of pyridine derivatives : For example, using lithium aluminum hydride to reduce carbonyl groups to alcohol moieties .
  • Functionalization of pyrrolidine rings : Alkylation or benzylation steps to introduce substituents, often requiring anhydrous conditions and catalysts like palladium .
  • Optimization of reaction conditions : Temperature control (e.g., reflux in ethanol) and purification via column chromatography to isolate enantiomers . Critical steps include maintaining stereochemical integrity during ring closure and ensuring high purity through recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the presence of hydroxymethyl and pyrrolidine groups. For example, δ 3.89–3.69 ppm (m, CH2-OH) and δ 2.32 ppm (pyrrolidine protons) .
  • Mass spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ peaks).
  • IR spectroscopy : To identify O-H (3200–3600 cm⁻¹) and N-H stretches (if applicable) .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Chiral resolution : Use chiral stationary phases in HPLC or SFC to separate enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce stereoselectivity .
  • X-ray crystallography : To resolve ambiguities in stereochemical assignments, especially for complex derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrrolidine-based compounds?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Dose-response studies : Establish EC50/IC50 values across multiple replicates to validate potency claims .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or ethoxy-substituted analogs) to identify critical functional groups .

Q. How can computational methods improve the design of this compound derivatives for target binding?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or GPCRs). Validate with mutagenesis studies .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with bioactivity data to guide synthesis .

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